molecular formula C17H20ClNO3 B2365919 (E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one CAS No. 1396892-16-2

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

Cat. No. B2365919
CAS RN: 1396892-16-2
M. Wt: 321.8
InChI Key: NSZOYKULKVPBSA-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20ClNO3 and its molecular weight is 321.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : The compound is used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, which are precursors to a variety of methylidenic diols. These diols can further undergo transformations to form structures present in a series of natural products (Alonso et al., 2005).
  • Photochemical Transformation : It has been involved in unique photochemical reactions, giving rise to β-lactam compounds, which are significant in various chemical syntheses (Marubayashi et al., 1992).
  • Straightforward Synthesis Methods : This compound is integral to the straightforward synthesis of 1,7-dioxaspiro[4.4]nonanes via reactions involving lithiation and hydrolysis processes (Alonso et al., 2004).

Biochemical Research

  • Growth-Regulating Activity : Studies have demonstrated the growth-regulating activity of similar compounds, highlighting potential applications in biochemical research related to growth regulation (Sharifkanov et al., 2001).
  • Anticonvulsant Activity : Research into N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives, which are structurally related, has indicated their utility in studying anticonvulsant and neurotoxic properties (Obniska et al., 2006).

Material Science and Molecular Studies

  • Molecular Insight and Synthesis : Its derivatives have been synthesized and studied for molecular insights, highlighting its importance in material science and molecular structure studies (Barakat et al., 2020).
  • Molecular Structure and Crystal Studies : The compound's derivatives have been used in studying crystal and molecular structures, providing insights into the properties of these materials (Sridhar et al., 2002).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c1-16(2)21-11-17(12-22-16)9-19(10-17)15(20)8-7-13-5-3-4-6-14(13)18/h3-8H,9-12H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZOYKULKVPBSA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CC=C3Cl)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one

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